

A Researcher's Guide to Antibody Cross-Reactivity Against Jasmonate Isomers

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Compound of Interest

Compound Name: *(-)-Dihydrojasmonic acid*

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For researchers, scientists, and drug development professionals, the precise quantification of signaling molecules is paramount. This guide provides an objective comparison of antibody performance against different jasmonate isomers, supported by experimental context and methodologies. Understanding the specificity and cross-reactivity of these antibodies is critical for generating accurate and reproducible data in plant science and related fields.

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating growth, development, and defense responses. The biological activity of jasmonates is highly dependent on their stereochemical structure. The most bioactive endogenous form is (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-L-Ile), which is perceived by the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. Its epimer, (-)-JA-L-Ile, is inactive. Furthermore, the bacterial phytotoxin coronatine (COR) acts as a potent structural mimic of (+)-7-iso-JA-L-Ile, often exhibiting higher activity in biological assays. Given these subtle but critical differences, the specificity of antibodies used for their immunodetection is a key factor for experimental success.

The Jasmonate Signaling Pathway: A Tale of Two Isomers

The activation of the jasmonate signaling pathway is contingent on the specific binding of the bioactive isomer (+)-7-iso-JA-L-Ile to its receptor. In the absence of this signal, JAZ repressor proteins bind to and inhibit transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.

Upon stress or developmental cues, the synthesis of (+)-7-iso-JA-L-Ile increases. This bioactive molecule then acts as molecular "glue," facilitating the interaction between the F-box protein COI1 and the JAZ repressors. This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate downstream gene expression, which mediates a wide range of defense and developmental responses. The inactive (-)-JA-L-Ile isomer does not effectively promote the COI1-JAZ interaction and therefore does not trigger the signaling cascade.

Caption: Jasmonate signaling pathway activation.

Performance Comparison of Anti-Jasmonate Antibodies

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- To cite this document: BenchChem. [A Researcher's Guide to Antibody Cross-Reactivity Against Jasmonate Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3153989#cross-reactivity-of-antibodies-against-different-jasmonate-isomers>

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